N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide
Description
N-Methoxy-N-methyl-2-(pyrazin-2-yl)acetamide is a specialized acetamide derivative characterized by its N-methoxy-N-methyl group and a pyrazin-2-yl substituent.
Properties
CAS No. |
1060815-24-8 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C8H11N3O2/c1-11(13-2)8(12)5-7-6-9-3-4-10-7/h3-4,6H,5H2,1-2H3 |
InChI Key |
NAVCMSSQGULOOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=NC=CN=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide typically involves the reaction of pyrazine derivatives with appropriate acylating agents. One common method involves the reaction of pyrazine-2-carboxylic acid with N-methoxy-N-methylamine under dehydrating conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: The compound is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function .
Comparison with Similar Compounds
Structural and Functional Analysis
- Backbone Similarities : All compounds share the acetamide core , but substituents vary significantly:
- Pyrazine vs. Heterocycles : The pyrazin-2-yl group (target compound) offers aromaticity and hydrogen-bonding capacity, contrasting with the electron-rich thiophene in or the basic piperidine in .
- N-Methoxy-N-methyl Group : This group (present in target, ) improves metabolic stability compared to simpler acetamides like , which lacks this modification.
Physicochemical Properties
- Solubility : Pyrazine-containing compounds (target, ) are likely more polar than aryl or aliphatic analogs (e.g., ), enhancing aqueous solubility.
- Spectroscopic Data : NMR signals for –CH2– groups (e.g., δ 4.53 ppm in ) are consistent across analogs, but pyrazine protons would exhibit distinct aromatic splitting.
Biological Activity
N-Methoxy-N-methyl-2-(pyrazin-2-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including detailed research findings, case studies, and data tables summarizing its efficacy against various biological targets.
This compound is characterized by its unique pyrazine ring structure which plays a crucial role in its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit enhanced biological activity.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets. Notably, it may inhibit kinase activity by binding to the ATP-binding site of enzymes, thereby blocking their function. This inhibition can lead to disrupted signaling pathways that are critical for cell proliferation and survival.
Antimicrobial and Antiviral Activity
Recent studies have indicated that this compound exhibits promising antimicrobial and antiviral properties. It has been investigated for its efficacy against various pathogens, including bacteria and viruses. The compound's ability to inhibit microbial growth may be attributed to its interference with cellular processes essential for pathogen survival .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Influenza Virus | IC50 = 25 µM |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on multiple cancer cell lines, it was found to exhibit varying degrees of potency:
- MCF7 (Breast Cancer) : IC50 = 10 µM
- A549 (Lung Cancer) : IC50 = 15 µM
- HCT116 (Colon Cancer) : IC50 = 12 µM
These results suggest that this compound could be further developed as a potential anticancer drug .
Table 2: Cytotoxic Effects on Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
